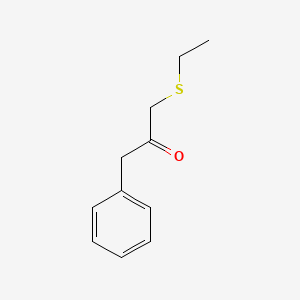
1-(Ethylthio)-3-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of an ethylthio group attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, ensuring the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Ethylthio)-3-phenylpropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Propylthio)-3-phenylpropan-2-one
- 1-(Butylthio)-3-phenylpropan-2-one
Comparison: 1-(Ethylthio)-3-phenylpropan-2-one is unique due to the specific length and properties of the ethylthio group. Compared to its methyl, propyl, and butyl analogs, the ethylthio derivative may exhibit different reactivity and binding characteristics, making it suitable for distinct applications.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
RVFSIYJKCGMCJE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
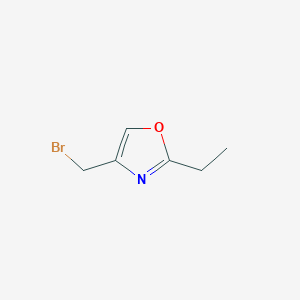
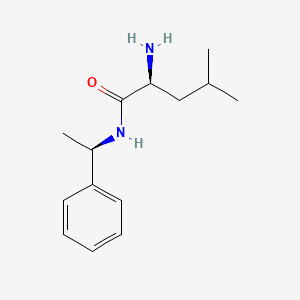
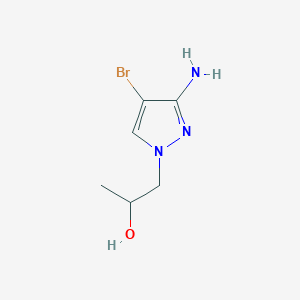

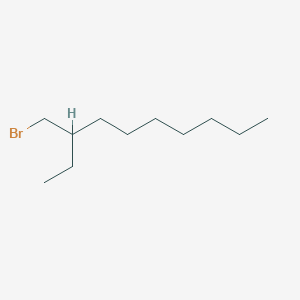
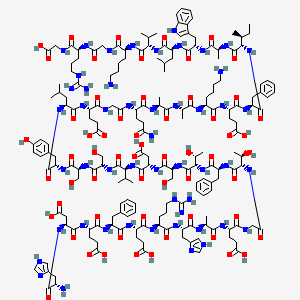
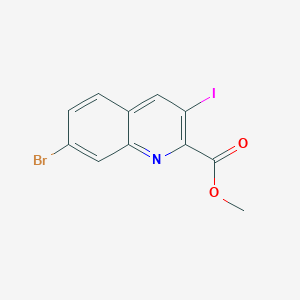
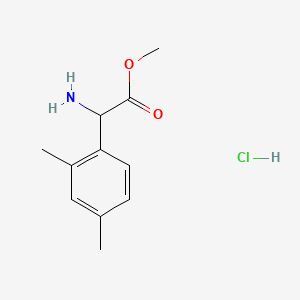
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)

